7-(4-Methoxyphenyl)-3-methyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol
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Overview
Description
7-(4-METHOXYPHENYL)-3-METHYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex heterocyclic compound that belongs to the oxazole and quinoline families This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridinyl group, and a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHOXYPHENYL)-3-METHYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride (NaH), and solvents like tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-(4-METHOXYPHENYL)-3-METHYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, palladium catalyst, room temperature or elevated temperatures.
Substitution: NaOMe, NaOEt, solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially hydrogenated derivatives .
Scientific Research Applications
7-(4-METHOXYPHENYL)-3-METHYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-(4-METHOXYPHENYL)-3-METHYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound with a similar oxazole structure.
Ditazole: A platelet aggregation inhibitor with an oxazole core.
Mubritinib: A tyrosine kinase inhibitor with a quinoline structure.
Uniqueness
7-(4-METHOXYPHENYL)-3-METHYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is unique due to its combination of oxazole and quinoline structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C23H21N3O3 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-3-methyl-4-pyridin-3-yl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one |
InChI |
InChI=1S/C23H21N3O3/c1-13-20-21(15-4-3-9-24-12-15)22-18(25-23(20)29-26-13)10-16(11-19(22)27)14-5-7-17(28-2)8-6-14/h3-9,12,16,21,25H,10-11H2,1-2H3 |
InChI Key |
MNABFAAQOJFUDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC=C(C=C4)OC)C5=CN=CC=C5 |
Origin of Product |
United States |
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